{[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]sulfanyl}benzene
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Overview
Description
{[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]sulfanyl}benzene is a chemical compound characterized by its unique structure, which includes an ethoxy group, a methylsulfanyl group, and a butadiene moiety attached to a benzene ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]sulfanyl}benzene typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the butadiene moiety: This can be achieved through a series of reactions starting from simple alkenes or alkynes.
Introduction of the ethoxy group: This step often involves the use of ethylating agents under basic conditions.
Attachment of the methylsulfanyl group: This can be done using thiolating agents in the presence of a base.
Final coupling with benzene: The final step involves coupling the synthesized intermediate with a benzene derivative, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
{[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]sulfanyl}benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
{[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]sulfanyl}benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of {[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]sulfanyl}benzene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways, such as those involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
Properties
CAS No. |
647010-08-0 |
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Molecular Formula |
C13H16OS2 |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
(4-ethoxy-2-methylsulfanylbuta-1,3-dienyl)sulfanylbenzene |
InChI |
InChI=1S/C13H16OS2/c1-3-14-10-9-13(15-2)11-16-12-7-5-4-6-8-12/h4-11H,3H2,1-2H3 |
InChI Key |
VAXUPBWLALVVEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=CC(=CSC1=CC=CC=C1)SC |
Origin of Product |
United States |
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